molecular formula C5H5ClFN3 B11716522 3-Chloro-2-fluoro-6-hydrazinopyridine CAS No. 2044706-89-8

3-Chloro-2-fluoro-6-hydrazinopyridine

Cat. No.: B11716522
CAS No.: 2044706-89-8
M. Wt: 161.56 g/mol
InChI Key: NNPNFPPWJZDBDV-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-6-hydrazinopyridine is a heterocyclic compound with the molecular formula C5H5ClFN3 It is characterized by the presence of chlorine, fluorine, and hydrazine groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-fluoro-6-hydrazinopyridine typically involves the nucleophilic substitution of halogen atoms in pyridine derivatives. One common method is the reaction of 2,3-dichloropyridine with hydrazine hydrate. The reaction is carried out in an aqueous medium, often with the aid of a catalyst such as acetic acid . The reaction conditions usually involve moderate temperatures and controlled pH to ensure the selective substitution of the chlorine atom at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-fluoro-6-hydrazinopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridines, hydrazones, and azo compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-Chloro-2-fluoro-6-hydrazinopyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-6-hydrazinopyridine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The compound’s effects are mediated through its ability to interfere with DNA synthesis, protein function, and other critical cellular mechanisms .

Comparison with Similar Compounds

Comparison: 3-Chloro-2-fluoro-6-hydrazinopyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to 2-Chloro-6-hydrazinopyridine, the fluorine atom enhances the compound’s stability and lipophilicity, making it more suitable for certain applications. The presence of the hydrazine group also allows for versatile chemical modifications, enabling the synthesis of a wide range of derivatives.

Properties

CAS No.

2044706-89-8

Molecular Formula

C5H5ClFN3

Molecular Weight

161.56 g/mol

IUPAC Name

(5-chloro-6-fluoropyridin-2-yl)hydrazine

InChI

InChI=1S/C5H5ClFN3/c6-3-1-2-4(10-8)9-5(3)7/h1-2H,8H2,(H,9,10)

InChI Key

NNPNFPPWJZDBDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Cl)F)NN

Origin of Product

United States

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